(2S)-4-Methoxy-2,3,3-trimethylbutanoic acid
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Overview
Description
(2S)-4-Methoxy-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C8H16O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Methoxy-2,3,3-trimethylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-methoxy-2,3,3-trimethylbutanal.
Oxidation: The aldehyde group in the precursor is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes and advanced chiral resolution techniques to ensure high yield and purity. Continuous flow reactors and automated chromatography systems are often employed to streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S)-4-Methoxy-2,3,3-trimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-4-Methoxy-2,3,3-trimethylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, pain signaling, or metabolic processes.
Comparison with Similar Compounds
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid: The enantiomer of the compound, with similar but distinct properties.
4-Methoxy-2,3,3-trimethylbutanal: The precursor used in the synthesis of the compound.
4-Methoxy-2,3,3-trimethylbutanol: The reduced form of the compound.
Uniqueness: (2S)-4-Methoxy-2,3,3-trimethylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other related compounds
Properties
IUPAC Name |
(2S)-4-methoxy-2,3,3-trimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQSPZCATARODF-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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